N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-5-30-20-11-10-17(24-25-20)14-6-8-16(9-7-14)23-22(26)15-12-18(27-2)21(29-4)19(13-15)28-3/h6-13H,5H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCRAEGTQUHNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyridazine ring, followed by the introduction of the ethoxy group. The phenyl group is then attached through a coupling reaction, and finally, the benzamide moiety is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
The compound N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide is a synthetic organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications based on available research and patents.
Chemical Properties and Structure
This compound features a complex structure that includes a pyridazin moiety, which is known for its biological activity. The presence of methoxy groups enhances its lipophilicity, potentially improving bioavailability. The molecular formula is C19H22N2O4, and it has a molecular weight of approximately 342.39 g/mol.
Anticancer Activity
Research indicates that compounds with similar structures have shown promising anticancer properties. For instance, the incorporation of pyridazine rings has been linked to the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that derivatives of pyridazine can target specific pathways involved in cancer proliferation.
Anti-inflammatory Properties
Compounds containing methoxybenzamide groups have been investigated for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Neurological Applications
Pyridazine derivatives have also been studied for their neuroprotective effects. They may exhibit potential in treating neurodegenerative diseases by modulating neurotransmitter systems or providing antioxidant effects to protect neuronal cells from damage.
Antimicrobial Activity
There is evidence suggesting that similar compounds possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Table 1: Summary of Research Findings on Similar Compounds
Notable Patents
A notable patent related to this compound outlines its synthesis and application as an anticancer agent targeting specific cellular pathways involved in tumor growth (JP6171003B2) . This patent emphasizes the compound's potential utility in developing novel cancer therapies.
Mechanism of Action
The mechanism of action of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Benzamide Modifications
The 3,4,5-trimethoxybenzamide group is a common scaffold in medicinal chemistry. Key analogs include:
*TMB: Trimethoxybenzamide
Key Observations :
Physicochemical Properties
*Estimated based on analogs with similar substituents.
Key Observations :
- Pyridazine’s electron-deficient ring may reduce melting points compared to pyrimidine analogs due to weaker intermolecular interactions.
Inferred Activities
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The ethoxy group on pyridazine may improve metabolic stability compared to methoxy-substituted analogs.
- Heterocyclic Rings: Pyridazine’s planar structure could facilitate π-π stacking in biological targets, a feature absent in non-aromatic analogs (e.g., dihydropyridinones in ) .
Biological Activity
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on available research findings, including case studies and relevant data.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 368.43 g/mol
- IUPAC Name : this compound
This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Studies have indicated that it may act as an inhibitor of certain kinases and receptors involved in signaling pathways related to cancer and inflammation.
Biological Activity
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Anticancer Properties :
- In vitro studies have demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC values in the micromolar range.
-
Anti-inflammatory Effects :
- The compound has shown potential in reducing inflammatory markers in animal models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant decrease in edema and pain response compared to control groups.
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Neuroprotective Activity :
- Preliminary research suggests that this compound may protect neuronal cells from oxidative stress.
- Experimental Data : In neuronal cell cultures exposed to oxidative stress agents, treatment with this compound led to reduced cell death and preserved mitochondrial function.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
